molecular formula C9H11BrClNO2S B1457762 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride CAS No. 1864062-30-5

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride

Cat. No. B1457762
CAS RN: 1864062-30-5
M. Wt: 312.61 g/mol
InChI Key: FEQDCYYZPMCVTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines like 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the anionic ring-opening polymerizations of sulfonyl-activated aziridines .


Molecular Structure Analysis

The molecular structure of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride consists of a four-membered azetidine ring with a sulfonyl group attached to one of the carbon atoms. The sulfonyl group is further substituted with a 4-bromophenyl group.


Chemical Reactions Analysis

Azetidines like 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can undergo anionic and cationic ring-opening polymerization to produce polyamines . These polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride include a density of 1.7±0.1 g/cm3, a boiling point of 369.6±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.6±3.0 kJ/mol and a flash point of 177.3±28.4 °C .

Scientific Research Applications

Life Sciences Research

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride: is a valuable compound in life sciences research due to its reactivity and selectivity. It can be used as a building block in the synthesis of various biologically active molecules. Its sulfonyl group is particularly useful for introducing sulfonamide linkages, which are prevalent in many drug molecules .

Material Science

In material science, this compound’s unique structural properties make it suitable for creating novel polymers with potential applications in biodegradable materials, coatings, and nanocomposites. The bromophenyl group could be used to introduce cross-linking capabilities within polymer chains .

Chemical Synthesis

3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride: serves as a versatile intermediate in chemical synthesis. It can participate in coupling reactions, serve as a precursor for sulfonamide drugs, and be used in the synthesis of heterocyclic compounds. Its bromine atom is a good leaving group, which allows for further functionalization .

Chromatography

This compound can be utilized in chromatography as a standard or reference compound due to its well-defined structure and properties. It can help in the calibration of equipment and serve as a comparison point for the analysis of related compounds .

Analytical Research

In analytical research, 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride can be used to develop new analytical methods. Its distinct spectroscopic properties enable it to be a probe for testing the efficacy of analytical techniques like NMR, mass spectrometry, and UV-Vis spectroscopy .

Drug Development

The compound’s structural features, particularly the azetidine ring, make it a candidate for drug development. Azetidines are known for their biological activity and can be found in a range of therapeutic agents. The bromophenyl group offers a handle for further modifications, enhancing the compound’s potential as a pharmacophore .

Future Directions

Aziridines and azetidines, including 3-[(4-Bromophenyl)sulfonyl]azetidine hydrochloride, are being studied for their potential in the development of future macromolecular architectures . Their ability to undergo anionic and cationic ring-opening polymerization to produce polyamines opens up a wide range of possibilities for their use in various applications .

properties

IUPAC Name

3-(4-bromophenyl)sulfonylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S.ClH/c10-7-1-3-8(4-2-7)14(12,13)9-5-11-6-9;/h1-4,9,11H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQDCYYZPMCVTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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